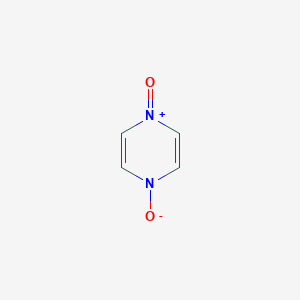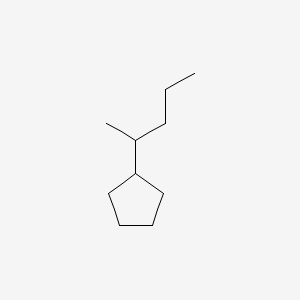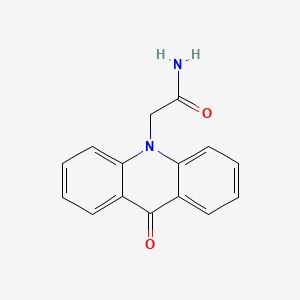
9-Oxo-10-acridineacetic acid
概要
説明
9-Oxo-10-acridineacetic acid, also known as Cridanimod or XBIO-101, is a small molecule with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is notable for its potential antineoplastic adjuvant activity and its ability to increase progesterone receptor expression . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 9-Oxo-10-acridineacetic acid involves several steps. One effective method includes the reaction of acridone acetic acid with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester . This ester is then subjected to a dipolar [3+2] cycloaddition reaction with organic azides, using a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions typically involve a DMF-water mixture as the solvent and CuSO4-sodium ascorbate as the catalyst .
化学反応の分析
9-Oxo-10-acridineacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield various products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include carbonyldiimidazole, propargyl alcohol, and organic azides . The major products formed from these reactions are typically derivatives of this compound with varying biological activities .
科学的研究の応用
9-Oxo-10-acridineacetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 9-Oxo-10-acridineacetic acid involves its ability to increase progesterone receptor expression . This is mediated through the induction of interferon-alpha and interferon-beta expression . The compound binds to specific molecular targets, triggering a cascade of signaling pathways that result in its biological effects . For instance, it acts as a murine-selective STING agonist, directly binding to STING and triggering a strong antiviral response through the TBK1/IRF3 pathway .
類似化合物との比較
9-Oxo-10-acridineacetic acid is unique compared to other similar compounds due to its specific ability to increase progesterone receptor expression and its potential antineoplastic activity . Similar compounds include:
Acridine-9-carboxaldehyde: Another acridine derivative with different biological activities.
9 (10H)-Acridanone: A compound with similar structural features but different applications.
ER-27319: Another related compound used in different research contexts.
These compounds share some structural similarities but differ in their specific biological activities and applications.
特性
IUPAC Name |
2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPYXDXMICXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998968 | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-90-6 | |
| Record name | 10(9H)-Acridineacetamide, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
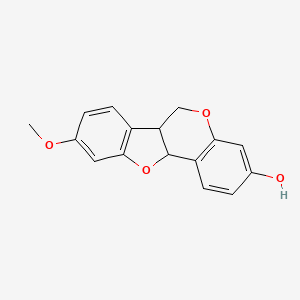
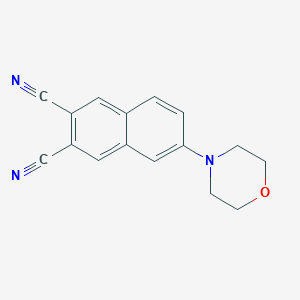

![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)


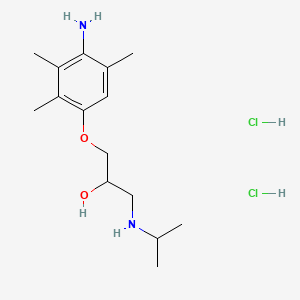
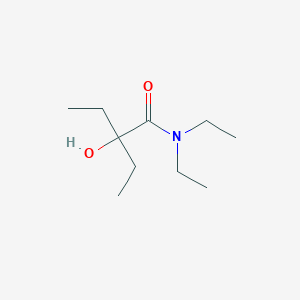
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)
